Benzoic acid thiophen-2-ylmethylene-hydrazide
Overview
Description
Benzoic acid thiophen-2-ylmethylene-hydrazide is an organic compound with the molecular formula C12H10N2OS and a molecular weight of 230.29 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a thiophene ring via a methylene-hydrazide bridge. It is a part of a broader class of hydrazides, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid thiophen-2-ylmethylene-hydrazide typically involves the condensation of benzoic acid hydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid thiophen-2-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid thiophen-2-ylmethylene-hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid thiophen-2-ylmethylene-hydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- Benzoic acid (1-thiophen-2-yl-ethylidene)-hydrazide
- Benzoic acid (1H-indol-3-ylmethylene)-hydrazide
- Benzoic acid anthracen-9-ylmethylene-hydrazide
- Benzoic acid furan-2-ylmethylene-hydrazide
Comparison: Benzoic acid thiophen-2-ylmethylene-hydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Biological Activity
Benzoic acid thiophen-2-ylmethylene-hydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this hydrazone derivative.
Synthesis of this compound
The synthesis typically involves the reaction between benzoic acid derivatives and thiophen-2-carboxylic hydrazide. The general reaction pathway can be summarized as follows:
- Formation of Hydrazone : The condensation reaction between benzoic acid and thiophen-2-carboxylic hydrazide leads to the formation of this compound.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus (MRSA). In studies, it has demonstrated significant inhibitory effects.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 4 µg/mL |
Control (standard antibiotic) | MRSA | 8 µg/mL |
This data indicates that the compound possesses comparable efficacy to standard antibiotics used in clinical settings, highlighting its potential as a lead compound for further development.
The antimicrobial action of this compound may involve several mechanisms:
- Disruption of Cell Membrane Integrity : It is hypothesized that the hydrazone structure interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, thereby stunting growth and proliferation.
Case Studies and Research Findings
Recent research has focused on the broader class of hydrazone derivatives, which share similar structural features with this compound. A review of literature reveals various studies demonstrating the biological activities of hydrazones:
- Antimicrobial Studies : A systematic review highlighted that hydrazones exhibit diverse antimicrobial properties against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional therapies .
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis alongside traditional medications .
- Cytotoxicity Assessments : Evaluations using human cell lines indicate that while these compounds are effective against bacteria, they exhibit low cytotoxicity, making them suitable candidates for further pharmacological development .
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNLKZXFSZSMCJ-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16371-55-4 | |
Record name | Benzoic acid, 2-thenylidenehydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016371554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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